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L-LEUCINE UNLABELED -

L-LEUCINE UNLABELED

Catalog Number: EVT-252388
CAS Number:
Molecular Formula:
Molecular Weight: 131.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

L-Leucine is naturally found in high-protein foods such as meat, dairy products, eggs, soy, and legumes. It can be synthesized through various fermentation processes or extracted from protein hydrolysates. The compound is classified as a non-polar amino acid due to its hydrophobic side chain, which influences its role in protein structure and function.

Classification

L-Leucine is classified under the category of essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet. It is also categorized as a branched-chain amino acid due to its unique structure that includes a branched aliphatic side chain.

Synthesis Analysis

Methods

L-Leucine can be synthesized through several methods, including:

  1. Chemical Synthesis: Traditional methods involve the use of chemical reactions starting from simpler organic compounds.
  2. Biotechnological Synthesis: Microbial fermentation using specific strains of bacteria or yeast can produce L-leucine efficiently. This method often yields high purity levels and is more environmentally friendly.

Technical Details

In microbial fermentation, the process typically involves:

  • Selection of Microorganisms: Strains such as Corynebacterium glutamicum are commonly used due to their ability to produce amino acids.
  • Fermentation Conditions: Optimal temperature, pH, and nutrient supply are maintained to maximize yield.
  • Extraction: Post-fermentation, L-leucine is extracted using techniques such as ion-exchange chromatography or crystallization.
Molecular Structure Analysis

Structure

L-Leucine has the following molecular structure:

  • Chemical Formula: C₆H₁₃NO₂
  • Molecular Weight: 131.17 g/mol
  • Structure: It consists of an alpha carbon (Cα) bonded to an amino group (NH₂), a carboxyl group (COOH), a hydrogen atom (H), and a side chain (isobutyl group).
Chemical Reactions Analysis

Reactions

L-Leucine participates in various biochemical reactions, primarily involving protein synthesis and metabolism:

  1. Transamination Reactions: L-Leucine can undergo transamination to form α-ketoisocaproate.
  2. Decarboxylation: Under specific conditions, it can lose a carboxyl group to form isoamylamine.

Technical Details

The reaction mechanisms typically involve enzyme-catalyzed pathways where L-leucine interacts with other substrates in metabolic cycles such as the Krebs cycle or during protein catabolism.

Mechanism of Action

Process

L-Leucine acts through several mechanisms:

  1. Protein Synthesis Stimulation: It activates the mTOR (mechanistic target of rapamycin) pathway, which regulates cell growth and protein synthesis.
  2. Insulin Secretion Enhancement: L-Leucine stimulates insulin secretion from pancreatic beta cells, influencing glucose metabolism.

Data

Studies have shown that increased levels of L-leucine correlate with enhanced muscle protein synthesis rates during recovery from exercise.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water; slightly soluble in alcohol.
  • Melting Point: Approximately 288 °C.

Chemical Properties

  • pH: Neutral to slightly acidic when dissolved in water.
  • Stability: Stable under normal conditions but may degrade under extreme heat or acidic environments.
Applications

Scientific Uses

L-Leucine has several applications across various fields:

  1. Nutritional Supplements: Commonly used in sports nutrition for muscle recovery and growth.
  2. Clinical Research: Investigated for its role in metabolic disorders and neurodegenerative diseases.
  3. Pharmaceuticals: Used in formulations aimed at enhancing protein synthesis in clinical settings.

Properties

Product Name

L-LEUCINE UNLABELED

Molecular Weight

131.17

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